molecular formula C28H24D8ClN3O8S B1574231 Prochlorperazine D8 dimeleate

Prochlorperazine D8 dimeleate

Cat. No.: B1574231
M. Wt: 614.14
Attention: For research use only. Not for human or veterinary use.
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Description

Prochlorperazine D8 dimeleate is a deuterated analog of the phenothiazine derivative, prochlorperazine, specifically designed for use as an internal standard in quantitative bioanalytical methods. The incorporation of eight deuterium atoms provides a predictable mass shift, enabling highly accurate and precise quantification of the native drug and its metabolites in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is critical for advanced pharmacokinetic studies, drug metabolism and disposition (DMPK) research, and therapeutic drug monitoring, where it helps correct for variability in sample preparation and ionization efficiency. Prochlorperazine itself is a first-generation antipsychotic and antiemetic agent that functions primarily as a dopamine D2 receptor antagonist. It also exhibits antagonistic activity at histamine H1, and alpha-adrenergic receptors, which contributes to its therapeutic effects and side-effect profile. Research into its mechanisms continues to explore its utility in areas such as chemotherapy-induced nausea and vomiting, migraine management, and psychiatric conditions. This compound is intended for research applications by qualified laboratory personnel only.

Properties

Molecular Formula

C28H24D8ClN3O8S

Molecular Weight

614.14

Origin of Product

United States

Synthesis and Isotopic Characterization of Deuterated Prochlorperazine Analogs

Strategies for Deuterium (B1214612) Incorporation in Prochlorperazine (B1679090) Synthesis

The targeted placement of deuterium atoms within the prochlorperazine molecule is essential for creating a stable labeled analog. The primary focus is often on the piperazine (B1678402) ring and the propyl side chain, as these are sites of metabolic activity. nih.govsmolecule.com

Hydrogen-Deuterium Exchange Methodologies

Hydrogen-deuterium exchange (HDE) reactions represent a common strategy for introducing deuterium into organic molecules. These methods often utilize a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst. researchgate.netnih.gov For phenothiazine (B1677639) derivatives like prochlorperazine, transition-metal catalysts, including ruthenium and rhodium, have been employed to facilitate C-H activation and subsequent H/D exchange. nih.govnih.gov Organocatalyzed deuteration using economical deuterium sources like D₂O also presents a viable and cost-effective approach. researchgate.netresearchgate.net

A notable method involves the reduction of appropriate amide or ester precursors with lithium aluminum deuteride (B1239839) to introduce deuterium atoms into the propylpiperazine side chain. nih.govnih.gov This technique has been successfully used to label the side chain of prochlorperazine with two, four, or six deuterium atoms. nih.gov

Stereospecific Deuteration Approaches

Achieving stereospecific deuteration is crucial for understanding the stereochemical aspects of drug metabolism. While general HDE methods can be effective, more advanced techniques are required for precise spatial control of deuterium incorporation. Ruthenium nanoparticles have been shown to catalyze the regioselective and stereospecific deuteration of bioactive aza compounds. ucl.ac.uk Another approach involves the use of photocatalysis, which allows for the selective installation of deuterium at α-amino sp3 C–H bonds of N-alkyl amine-based drug molecules. ucl.ac.uk These methods aim to overcome the limitations of traditional techniques and provide access to complex, selectively deuterated molecules.

Challenges in Achieving High Isotopic Purity for Prochlorperazine D8

A significant challenge in the synthesis of deuterated compounds is achieving high isotopic purity, which is ideally ≥95% at each labeled position. researchgate.net The reversible nature of many HDE reactions can lead to incomplete deuteration or isotopic scrambling, resulting in a mixture of isotopomers. researchgate.net This isotopic impurity can complicate data interpretation and compromise the accuracy of quantitative analyses. sigmaaldrich.com

Furthermore, the synthesis of deuterated building blocks with the required substitution patterns and high isotopic purity can be difficult and costly. nih.govresearchgate.net Traditional purification techniques are often ineffective at separating isotopic mixtures, necessitating the development of highly selective deuteration reactions. researchgate.net Continuous-flow reactors offer a promising solution to overcome some of these challenges by allowing for iterative catalytic deuteration and constant renewal of the isotopic source, leading to higher isotopic enrichment. nih.gov

Spectroscopic and Chromatographic Techniques for Isotopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise location of deuterium atoms within the prochlorperazine molecule. ¹H NMR spectra can reveal the absence of proton signals at specific positions, indicating successful deuterium substitution. chemicalbook.comresearchgate.net For instance, in the deuteration of the piperazine ring of prochlorperazine, the disappearance of proton signals corresponding to the C-2, C-3, C-5, and C-6 positions would confirm the D8 labeling. smolecule.com

Deuterium (²H) NMR spectroscopy can also be directly employed to observe the deuterium signals, providing unambiguous evidence of their presence and chemical environment. nih.gov Solid-state NMR techniques can be particularly useful for studying the structure and dynamics of the deuterated compound in different environments. uib.noresearchgate.net

High-Resolution Mass Spectrometry for Isotopic Enrichment Assessment

High-Resolution Mass Spectrometry (HRMS) is the primary technique for assessing the isotopic enrichment of Prochlorperazine D8. nih.gov HRMS can accurately determine the mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation between the deuterated and non-deuterated forms. nih.gov By comparing the intensities of the ion signals corresponding to the different isotopologues, the percentage of deuterium incorporation and the isotopic purity can be calculated. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often used to separate the analyte from complex mixtures, such as plasma, before mass analysis. nih.govresearchgate.net This technique provides high sensitivity and specificity, making it ideal for quantitative studies where the deuterated compound serves as an internal standard. veeprho.comnih.gov The ability of HRMS to resolve interferences from contaminant ions is particularly advantageous when measuring very low levels of enrichment. nih.gov

Table 1: Synthetic Strategies for Deuterium Incorporation

Method Description Key Reagents Reference
Hydrogen-Deuterium Exchange Catalytic exchange of hydrogen for deuterium atoms. D₂O, Transition-metal catalysts (Ru, Rh) researchgate.netnih.gov
Reductive Deuteration Reduction of amides or esters to introduce deuterium. Lithium aluminum deuteride nih.govnih.gov
Organocatalyzed Deuteration Use of organic catalysts for H/D exchange. D₂O, Pyrrolidine researchgate.netresearchgate.net
Photocatalytic Deuteration Light-mediated selective deuterium incorporation. Photocatalyst, D₂O ucl.ac.uk

Table 2: Analytical Techniques for Isotopic Characterization

Technique Application Information Obtained Reference
¹H NMR Spectroscopy Localization of deuterium atoms. Absence of proton signals at specific sites. chemicalbook.comresearchgate.net
²H NMR Spectroscopy Direct detection of deuterium. Confirmation of deuterium presence and environment. nih.gov
High-Resolution Mass Spectrometry (HRMS) Assessment of isotopic enrichment and purity. Mass-to-charge ratio, percentage of deuterium incorporation. nih.gov
LC-MS/MS Separation and quantification in complex matrices. High sensitivity and specificity for quantitative analysis. nih.govresearchgate.net

Chromatographic Purity Analysis of Deuterated Prochlorperazine D8 Dimeleate

The purity of this compound is critical for its use as an internal standard and in other research applications. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing its purity.

A study detailing the development and validation of a novel Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for prochlorperazine maleate (B1232345) provides insights applicable to its deuterated analog. japtronline.com The method's specificity was confirmed by the absence of interfering peaks at the retention time of the analyte in blank chromatograms. japtronline.com Key parameters from such an analysis are summarized in the table below.

ParameterResult
Retention Time2.24 minutes
Linearity Range100-150 µg/ml
Regression Equationy = 0.0514x – 0.0231
Correlation Coefficient0.9909
% Purity95.35%

The lipophilic nature of prochlorperazine, indicated by a Log P value of 4.0, influences its behavior in reverse-phase chromatography, affecting retention and separation. japtronline.com The pKa values of 8.2 for the piperazine ring and 3.9 for the phenothiazine core are crucial for optimizing the mobile phase to achieve effective separation and symmetrical peaks. japtronline.com Suppliers of this compound often provide a Certificate of Analysis that includes the HPLC chromatogram, with target purities typically exceeding 98%. bdg.co.nz

Quality Control and Reference Standards for this compound in Research

The use of well-characterized reference standards is fundamental to ensuring the accuracy and reproducibility of experimental results. This compound serves as an internal standard for the quantification of prochlorperazine in biological samples using methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.com

Pharmaceutical secondary standards for prochlorperazine maleate are available as Certified Reference Materials (CRMs). sigmaaldrich.com These standards are produced and certified under stringent ISO 17034 and ISO/IEC 17025 guidelines, ensuring their traceability and suitability for various analytical applications, including pharmaceutical quality control and method development. sigmaaldrich.com While not always produced under GLP or ISO registration, suppliers of deuterated compounds like this compound often follow rigorous internal laboratory protocols for quality control, which may be subject to customer audits. bdg.co.nz

The stability of prochlorperazine is a significant consideration. It is known to be sensitive to light, and repackaging can compromise its quality. nih.gov Studies have shown that while the chemical and physical stability might remain within pharmacopeial limits, organoleptic changes such as discoloration can occur, indicating potential degradation. nih.gov Therefore, proper storage, protected from light, heat, and humidity, is crucial. nih.gov Isotope-labeled compounds are typically assigned a re-test date, which can be extended based on ongoing stability data. bdg.co.nz

A comprehensive Certificate of Analysis accompanying the reference standard is essential. It provides critical information on the identity, purity (verified by methods like NMR and HPLC), and proper storage conditions for the compound. bdg.co.nzscbt.com

Advanced Analytical Methodologies Utilizing Prochlorperazine D8 Dimeleate

Application of Prochlorperazine (B1679090) D8 Dimeleate as an Internal Standard in Mass Spectrometry

The use of stable isotope-labeled compounds, such as Prochlorperazine D8 dimeleate, is a cornerstone of precise and reliable quantitative analysis in mass spectrometry. clearsynth.comscioninstruments.com These internal standards are particularly valuable in complex biological matrices where fluctuations during sample preparation and analysis are common. wuxiapptec.com this compound is specifically intended for use as an internal standard for the quantification of prochlorperazine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com

Principles of Isotope Dilution Mass Spectrometry in Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard, or "spike," to a sample. osti.govbritannica.com This method is considered a primary method for chemical measurement due to its high accuracy and precision. up.ac.za The fundamental principle of IDMS involves altering the natural isotopic ratio of the analyte in a sample by adding a known quantity of its isotopically labeled counterpart, such as this compound. wikipedia.org

The process involves several key steps:

A precisely weighed amount of the isotopically labeled internal standard (e.g., this compound) is added to a known amount of the sample containing the analyte (prochlorperazine).

The sample and the standard are thoroughly mixed to ensure homogeneity. osti.gov

The mixture is then analyzed by mass spectrometry to measure the new isotopic ratio of the analyte. osti.govup.ac.za

By comparing the altered isotope ratio to the known natural isotopic abundance and the amount of spike added, the concentration of the original analyte in the sample can be accurately calculated. osti.govfiveable.me

A significant advantage of IDMS is its ability to compensate for analyte loss during sample preparation and for variations in instrument response, as both the analyte and the internal standard are affected similarly. wuxiapptec.comfiveable.me

Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of drugs and their metabolites in biological samples. nih.govwaters.com The use of a stable isotope-labeled internal standard like this compound is crucial for developing robust and reliable LC-MS/MS methods. aptochem.combioanalysis-zone.com

Method optimization involves several critical parameters:

Chromatographic Separation: Achieving good separation between the analyte, its metabolites, and other matrix components is essential to minimize interferences. nih.govresearchgate.net This is often accomplished using reversed-phase columns, such as a C18 column. nih.gov

Mobile Phase Composition: The choice of solvents and additives in the mobile phase significantly impacts ionization efficiency and chromatographic resolution. nih.govjaptronline.com For instance, a mobile phase containing ammonium (B1175870) acetate, methanol, and acetonitrile (B52724) has been successfully used for the analysis of prochlorperazine. nih.gov

Mass Spectrometric Detection: The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. lcms.cz This involves selecting specific precursor-to-product ion transitions for both the analyte and the internal standard.

A study on the simultaneous determination of prochlorperazine and its metabolites in human plasma utilized an isocratic LC-MS/MS method with a run time of 10 minutes. The calibration curves were linear over a specified concentration range, and the method demonstrated good precision and accuracy. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. While LC-MS is more common for compounds like prochlorperazine, GC-MS can also be employed, particularly when derivatization is used to increase volatility. scioninstruments.com Prochlorperazine D8 is intended for use as an internal standard in GC-MS for the quantification of prochlorperazine. caymanchem.com The use of an internal standard in GC-MS is critical to correct for variability in the injection volume and potential degradation during the high-temperature analysis. scispace.com

Mitigating Matrix Effects and Enhancing Analytical Robustness with Deuterated Analogs

Impact of Isotope Labeling on Ion Suppression and Enhancement

Ion suppression occurs when co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal. longdom.orggriffith.edu.au Conversely, ion enhancement is the less common phenomenon where matrix components increase the analyte's ionization efficiency. longdom.org Because a deuterated internal standard has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects. scioninstruments.comoup.com

By co-eluting with the analyte, the deuterated standard helps to correct for these variations. texilajournal.com The ratio of the analyte signal to the internal standard signal remains constant even when the absolute signal intensities fluctuate due to matrix effects. nih.gov This ensures that the quantification remains accurate and reliable. wuxiapptec.com However, it is important to note that in some cases, slight differences in retention time between the analyte and its deuterated standard can lead to differential matrix effects, which must be carefully evaluated during method validation. scispace.commyadlm.org

Evaluation of Internal Standard Variability and Trackability

The reliability of an analytical method depends on the ability of the internal standard to "track" the analyte's behavior throughout the entire analytical process. bioanalysis-zone.comnih.gov Internal standard variability (ISV) can arise from various sources, including inconsistencies in sample processing and instrument performance. nih.govbioanalysis-zone.com

Regulatory bodies and scientific consensus emphasize the importance of monitoring and investigating ISV. nih.gov Parallelism experiments are often conducted to evaluate the trackability of an internal standard. nih.gov These experiments assess whether the analyte-to-internal standard response ratio remains constant across different sample dilutions, indicating that the internal standard effectively compensates for matrix effects. nih.gov The closer the structural similarity between the analyte and the internal standard, the better the tracking performance. researchgate.net While some variability is expected, significant or trending variability may indicate a suboptimal method and can compromise the accuracy of the results. bioanalysis-zone.comresearchgate.net

Table of Research Findings:

Analytical TechniqueInternal StandardMatrixKey FindingsReference
LC-MS/MSAmitriptyline hydrochlorideHuman PlasmaDeveloped a sensitive and specific method for prochlorperazine maleate (B1232345) with a limit of quantification of 0.20 ng/ml. nih.gov
LC-MS/MSNot specifiedHuman PlasmaSimultaneous determination of prochlorperazine and its major metabolites with good precision and accuracy. nih.gov
UPLCNot specifiedDrug SubstanceDeveloped and validated a rapid assay method for Prochlorperazine edisylate. researchgate.net
LC-MS/MSd8-Quetiapine, d8-Brexpiprazole (analogue IS)Human PlasmaSimultaneous analysis of 35 antipsychotics with high precision and good recovery. waters.com
Online SPE-UHPLC-MS/MSNot specifiedSerumFully automated analysis of ten antipsychotics with excellent repeatability and low limits of detection. lcms.cz

Method Validation for Quantitative Analysis in Complex Biological Matrices

The quantification of prochlorperazine in biological matrices such as plasma is essential for pharmacokinetic studies. nih.govnih.gov The complexity of these samples necessitates robust, validated analytical methods, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govijsr.net The use of a stable isotope-labeled internal standard like this compound is a cornerstone of these methods, as it closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for variations. expresspharma.intandfonline.com

Method validation ensures that an analytical procedure is suitable for its intended purpose. For the quantification of prochlorperazine, this involves establishing key performance parameters.

Accuracy refers to the closeness of measured values to the true value. In bioanalytical methods for prochlorperazine, accuracy is often assessed by analyzing quality control (QC) samples at different concentration levels. The use of a deuterated internal standard like Prochlorperazine D8 helps ensure high accuracy by compensating for matrix effects and procedural losses. resolvemass.caexpresspharma.in For instance, a validated LC-MS/MS method for prochlorperazine and its metabolites in human plasma demonstrated accuracies between 99-105%. nih.gov

Precision measures the degree of scatter between a series of measurements. It is typically expressed as the relative standard deviation (RSD) and is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. Methods utilizing stable isotope-labeled internal standards consistently show high precision. An LC-MS/MS method for prochlorperazine reported intra- and inter-assay precisions within 7.0% and 9.0%, respectively. nih.gov

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous substances. marshall.edu Mass spectrometry-based methods offer high selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard. This minimizes interference, a critical factor in complex matrices. eurofins.comresearchgate.net

Table 1: Representative Validation Parameters for Prochlorperazine Analysis using LC-MS/MS with an Internal Standard This table presents typical performance characteristics of LC-MS/MS methods for prochlorperazine quantification, where a stable isotope-labeled internal standard like this compound is ideally used.

Validation ParameterTypical PerformanceReference
Accuracy99-105% nih.gov
Intra-Assay Precision (%RSD)< 7.0% nih.gov
Inter-Assay Precision (%RSD)< 9.0% nih.gov
Linearity (r²)> 0.99 nih.gov

The lower limit of quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. Achieving a low LLOQ is crucial for pharmacokinetic studies, as prochlorperazine concentrations in plasma can be very low. ijsr.net

Several LC-MS/MS methods have been developed for the quantification of prochlorperazine in human plasma. One such method established an LLOQ of 0.20 ng/mL. nih.govresearchgate.net Another study, which simultaneously measured prochlorperazine and its major metabolites, reported an LLOQ of 10 ng/L (or 0.01 ng/mL) for the parent drug. nih.gov The high sensitivity of these methods is facilitated by the use of mass spectrometry and the precision afforded by a stable isotope-labeled internal standard.

Table 2: Examples of LLOQ in Prochlorperazine Plasma Analysis

Analytical MethodLLOQReference
LC-MS/MS0.20 ng/mL nih.govresearchgate.net
LC-MS/MS10 ng/L nih.gov

Role in Pharmaceutical Impurity Profiling and Degradation Studies

This compound plays a vital role in ensuring the accuracy of studies focused on identifying and quantifying impurities and degradation products of prochlorperazine. resolvemass.ca Regulatory guidelines require that degradation products present above a certain threshold (e.g., 0.1%) be identified. core.ac.uk

Forced degradation studies are conducted under various stress conditions (e.g., acid, base, oxidation, light, heat) to understand the stability of a drug substance. core.ac.ukresearchgate.net Prochlorperazine is known to be susceptible to oxidation, forming sulfoxides, and can also undergo dechlorination and demethylation. core.ac.uk

In these studies, analytical methods like HPLC and LC-MS are used to separate the parent drug from its degradation products. core.ac.uk A deuterated internal standard such as Prochlorperazine D8 is crucial for the accurate quantification of the parent drug as it degrades and for the precise measurement of the impurities being formed. resolvemass.catandfonline.com By providing a stable reference point that behaves similarly to prochlorperazine under analytical conditions, it helps to generate reliable data on the degradation pathways and impurity profiles, which is essential for ensuring drug quality and safety. expresspharma.intandfonline.com

Pharmacokinetic and Metabolic Research Methodologies Employing Prochlorperazine D8 Dimeleate

Investigation of Kinetic Isotope Effects in Drug Metabolism

The use of deuterated compounds like Prochlorperazine (B1679090) D8 dimeleate is central to investigating the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. portico.orgnih.gov In drug metabolism, this typically involves substituting a hydrogen atom with a deuterium (B1214612) atom at a site of metabolic activity. nih.gov

Deuterium substitution serves as a powerful probe for understanding drug metabolism. osti.gov The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational energy than the bond between carbon and hydrogen (C-H). portico.orginformaticsjournals.co.in Consequently, more energy is required to break a C-D bond, causing reactions where this bond cleavage is the rate-limiting step to proceed more slowly. portico.org

A direct consequence of the kinetic isotope effect is the potential for altered metabolic stability. informaticsjournals.co.in By slowing the rate of cleavage at a C-D bond, deuterium substitution can enhance the metabolic stability of a drug, leading to a longer biological half-life and prolonged action. informaticsjournals.co.in This change in biotransformation kinetics is a key area of research, with the goal of designing drugs with improved pharmacokinetic profiles. nih.govscispace.com

Tracing Prochlorperazine Metabolic Pathways in In Vitro Systems

In vitro systems, particularly those using human liver microsomes or recombinant cytochrome P450 enzymes, are essential for mapping the metabolic fate of drugs. Prochlorperazine D8 dimeleate is used in these systems primarily as an internal standard to ensure the accurate quantification of the parent drug and its metabolites. smolecule.combdg.co.nz

Prochlorperazine undergoes extensive hepatic metabolism through several key pathways. drugbank.comnih.gov These biotransformation reactions are critical in converting the drug into various metabolites, which are then excreted from the body. patsnap.com The primary metabolic routes identified in in vitro studies include:

Sulfoxide (B87167) Formation : Oxidation of the sulfur atom in the phenothiazine (B1677639) ring to form prochlorperazine sulfoxide. drugbank.com

Hydroxylation : The addition of a hydroxyl group to the phenothiazine ring, resulting in metabolites such as 7-hydroxy-prochlorperazine. drugbank.comresearchgate.net

Demethylation : Removal of the methyl group from the piperazine (B1678402) side chain to form N-desmethyl prochlorperazine. drugbank.comresearchgate.net

N-Oxidation : Oxidation of the nitrogen atom in the piperazine ring. drugbank.com

These reactions are often followed by conjugation with glucuronic acid to increase water solubility and facilitate excretion. drugbank.comprobes-drugs.org

Table 1: Key Metabolites of Prochlorperazine Identified in Research
Metabolite NameMetabolic PathwayReference
Prochlorperazine sulfoxideSulfoxidation drugbank.comresearchgate.net
N-desmethyl prochlorperazineN-Demethylation drugbank.comresearchgate.net
7-hydroxy-prochlorperazineAromatic Hydroxylation drugbank.comresearchgate.net
Prochlorperazine sulfoxide 4'-N-oxideSulfoxidation and N-Oxidation drugbank.com
Hydroxy-nor prochlorperazineHydroxylation and Demethylation researchgate.net

The metabolic conversion of prochlorperazine is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes in the liver. patsnap.comresearchgate.net Research has identified several specific CYP isoforms responsible for its biotransformation.

In vitro studies using cDNA-expressed CYP isoforms have shown that multiple enzymes contribute to prochlorperazine metabolism. researchgate.net Among these, CYP2D6 and CYP2C19 have been identified as the most efficient enzymes in its biotransformation. researchgate.net Specifically, CYP2D6 mediates the primary oxidation reaction. drugbank.comprobes-drugs.org Both CYP2D6 and CYP2C19 are major contributors to the formation of N-desmethyl PCZ. researchgate.net Other isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP3A4, CYP3A5, and CYP2E1, also play a role, though to a lesser extent. researchgate.net

Table 2: Cytochrome P450 Enzymes in Prochlorperazine Metabolism
EnzymeRole in Prochlorperazine MetabolismReference
CYP2D6Mediates oxidation; highly efficient in overall metabolism and formation of N-desmethyl prochlorperazine. drugbank.comresearchgate.net
CYP2C19Highly efficient in overall metabolism and formation of N-desmethyl prochlorperazine. researchgate.net
CYP3A4/5Contributes to metabolism, but less efficient than CYP2D6 and CYP2C19. researchgate.netnih.gov
Other CYPs (1A2, 2B6, 2C8, 2C9, 2E1)Contribute to the overall metabolism of prochlorperazine. researchgate.net

Pharmacokinetic Research Applications in Non-Human Models

Non-human models are essential for characterizing the fundamental pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME). Studies in animal models, such as rats and dogs, have provided foundational knowledge on the disposition of prochlorperazine.

In rats, prochlorperazine has been shown to be well-absorbed from the gastrointestinal tract and widely distributed to various tissues. nps.org.au High concentrations are found in the brain, fat, kidneys, heart, and reticuloendothelial tissues like the liver and spleen. nps.org.aunih.gov

Pharmacokinetic modeling in dogs has also been employed to understand the drug's behavior. researchgate.net For example, a recirculatory pharmacokinetic model was used to analyze plasma concentration data following intravenous administration, providing detailed parameters for distribution and clearance. researchgate.net These non-human studies are critical for establishing initial pharmacokinetic profiles before moving into human clinical trials. nps.org.au

Absorption, Distribution, and Elimination Studies using Deuterated Tracers

The use of stable isotope tracers, such as deuterium-labeled compounds, represents a significant methodological advancement in pharmacokinetic research. rroij.com this compound is employed as a stable isotope tracer to elucidate the absorption, distribution, and elimination (ADE) characteristics of prochlorperazine without the need for radioactive isotopes. rroij.comsimsonpharma.comacs.org This methodology hinges on the principle that deuterium substitution creates a molecule with a higher mass that can be readily distinguished from its non-labeled counterpart by mass spectrometry (MS). nih.gov This distinction allows researchers to accurately track the deuterated compound's journey through a biological system. simsonpharma.com

In a typical study design, a subject or animal model is administered this compound. Biological samples, such as plasma, urine, and feces, are then collected at various time points. fda.gov Using liquid chromatography-mass spectrometry (LC-MS), the concentration of the deuterated parent drug and its non-deuterated form can be measured simultaneously. This "co-administration" design is powerful for determining key pharmacokinetic parameters like bioavailability with high accuracy.

Research findings for the non-labeled prochlorperazine provide a baseline for what is investigated using the deuterated tracer. Prochlorperazine is known to have low and variable oral bioavailability, which is partly attributable to high first-pass metabolism in the liver. drugfuture.comnih.gov It possesses a large apparent volume of distribution, indicating extensive distribution into tissues, and is characterized by high plasma clearance. nih.govdrugbank.comnih.gov Elimination occurs primarily through feces and bile, with only small amounts of the unchanged drug and its metabolites found in the urine. drugbank.com The terminal elimination half-life has been reported to be between 8 and 9 hours after single doses. drugbank.comnih.gov

By using this compound, researchers can overcome analytical challenges associated with measuring low concentrations of the drug and can more precisely quantify its movement and clearance, providing a clearer picture of its pharmacokinetic profile. smolecule.com

Table 1: Illustrative Pharmacokinetic Parameters of Prochlorperazine Investigated Using Tracer Methodologies

ParameterObservationResearch Implication with Deuterated Tracer
Oral Bioavailability Low and variable (~0-16%) drugfuture.comAllows for precise quantification of the absorbed fraction by comparing the ratio of deuterated to non-deuterated drug in plasma after oral co-administration.
Volume of Distribution (Vd) Large (~1548 L) drugbank.comHelps in accurately modeling the extent of tissue distribution by tracking the decline in plasma concentration of the labeled drug.
Plasma Clearance (CL) High (~0.98 L/h/kg) drugbank.comnih.govEnables exact calculation of the rate at which the drug is removed from the plasma, distinguishing metabolic clearance from other routes.
Elimination Half-Life (t½) ~8-9 hours (single dose) nih.govFacilitates precise determination of the elimination rate, which is crucial for understanding the duration of action.
Route of Elimination Primarily hepatic/biliary; mainly excreted in feces fda.govdrugbank.comThe tracer can be tracked in both urine and feces to definitively map out the primary and secondary routes of excretion for the parent drug and its metabolites.

Investigation of Metabolite Formation and Clearance

The biotransformation of prochlorperazine is extensive, and identifying its various metabolites is crucial for a complete understanding of its pharmacology. This compound is an invaluable tool for this purpose. smolecule.com The stable isotope label acts as a signature, allowing researchers to confidently distinguish drug-related metabolites from the vast number of endogenous compounds present in biological samples. nih.govfrontiersin.org

The methodology involves administering this compound and analyzing biological fluids with high-resolution mass spectrometry. frontiersin.org The mass spectrometer is programmed to search for pairs of peaks separated by a specific mass difference corresponding to the number of deuterium atoms. For Prochlorperazine D8, any metabolite formed will also contain these eight deuterium atoms, resulting in a mass that is 8 Daltons higher than the corresponding non-deuterated metabolite. This "isotope cluster signature" provides unambiguous identification of drug-related material. nih.gov

Prochlorperazine is known to be metabolized by the cytochrome P450 (CYP) enzyme system in the liver, with CYP2D6 and CYP2C19 identified as major contributors. probes-drugs.orgresearchgate.net The main metabolic pathways include oxidation, hydroxylation, demethylation, and sulfoxide formation. drugbank.comprobes-drugs.org Key identified metabolites include N-desmethyl-prochlorperazine, prochlorperazine sulfoxide, and 7-hydroxy-prochlorperazine. drugbank.comprobes-drugs.orgresearchgate.net

Using the deuterated tracer, not only can these known metabolites be confirmed, but novel or minor metabolic pathways can also be uncovered. nih.gov Furthermore, this technique allows for the quantification of the rate of formation and clearance of each specific metabolite, providing insights into the activity of different metabolic pathways.

Table 2: Application of Prochlorperazine D8 in Metabolite Identification

Metabolic ReactionExpected MetaboliteMass Spectrometry Signature with Prochlorperazine D8
N-demethylation N-desmethyl-prochlorperazine drugbank.comA pair of peaks is detected: one for the unlabeled metabolite and one for the deuterated (D8) metabolite.
Sulfoxidation Prochlorperazine sulfoxide nih.govA pair of peaks is detected: one for the unlabeled sulfoxide and one for the deuterated (D8) sulfoxide.
Hydroxylation 7-hydroxy-prochlorperazine drugbank.comA pair of peaks is detected: one for the unlabeled hydroxylated metabolite and one for the deuterated (D8) hydroxylated metabolite.
N-oxidation Prochlorperazine sulfoxide 4'-N-oxide probes-drugs.orgA pair of peaks is detected: one for the unlabeled N-oxide and one for the deuterated (D8) N-oxide.

Methodological Advancements in Metabolic Flux Analysis with Stable Isotopes

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govrsc.org While traditionally applied to central metabolic pathways like glycolysis and the citric acid cycle, the principles of MFA are being extended to understand the metabolic pathways of xenobiotics, including drugs. nih.govnih.gov The use of stable isotopes is fundamental to MFA. creative-proteomics.comfrontiersin.org

The core of MFA is to introduce a substrate labeled with a stable isotope (like ¹³C, ¹⁵N, or ²H) into a biological system and trace the incorporation of the isotope into downstream metabolites. nih.govmdpi.com By measuring the isotopic enrichment patterns in these metabolites using MS or NMR, researchers can calculate the relative contributions of different pathways to the production of that metabolite, thereby quantifying the metabolic flux. nih.govfrontiersin.org

While large-scale MFA studies often use tracers like ¹³C-glucose or ¹³C-glutamine to probe central carbon metabolism, cortecnet.com the use of a deuterated drug like this compound represents a specific application of MFA principles to drug metabolism. Here, the "metabolic network" under investigation is the set of biotransformation reactions that prochlorperazine undergoes. The "flux" is the rate at which the parent drug is converted into its various metabolites.

Methodological advancements in this area involve the use of high-resolution mass spectrometry and sophisticated computational modeling to analyze the complex data generated from stable isotope tracing experiments. nih.govfrontiersin.org These approaches allow for a dynamic view of how a drug is processed by the body, moving beyond simple identification of metabolites to a quantitative understanding of the entire metabolic system affecting the drug. nih.gov This provides a highly detailed view of organ and systemic metabolism, which is invaluable for predicting drug-drug interactions and understanding inter-individual variability in drug response. nih.gov

Mechanistic Pharmacology Studies Utilizing Stable Isotope Analogs of Prochlorperazine

Investigation of Receptor Binding Dynamics and Target Engagement

Prochlorperazine (B1679090) D8 dimeleate serves as a crucial tracer in studies designed to elucidate the intricate interactions between prochlorperazine and its various receptor targets. Its primary utility lies in its ability to act as an internal standard in quantitative bioanalytical methods, ensuring the accuracy and reliability of measurements of the unlabeled drug's concentration in complex biological matrices.

Prochlorperazine is a well-established antagonist of the dopamine (B1211576) D2 receptor, a key mechanism underlying its antipsychotic and antiemetic effects. probes-drugs.org Prochlorperazine D8 dimeleate is utilized as a deuterium-labeled standard for prochlorperazine in research contexts. medchemexpress.commedchemexpress.commedchemexpress.comanjiechem.com Studies have confirmed that prochlorperazine blocks D2 dopamine receptors in the brain, which includes somatodendritic autoreceptors. probes-drugs.org This inhibition of D2 receptor signaling leads to the blockade of postsynaptic dopamine receptors within the mesolimbic system and an increase in dopamine turnover. probes-drugs.org

The antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata is a critical component of prochlorperazine's antiemetic action. probes-drugs.org By blocking these receptors, prochlorperazine effectively mitigates the emetic signals induced by various stimuli. While the primary focus has been on D2 receptors, prochlorperazine also exhibits affinity for D3 receptors, although this interaction is generally less potent than its D2 receptor antagonism. The use of this compound in competitive binding assays allows for the precise quantification of the binding affinities (Ki values) of the parent compound at both D2 and D3 receptor subtypes.

Receptor SubtypeInteractionSignificance
Dopamine D2AntagonistPrimary mechanism for antipsychotic and antiemetic effects. probes-drugs.org
Dopamine D3AntagonistContributes to the overall pharmacological profile.

In addition to its dopaminergic activity, prochlorperazine is also known to interact with serotonin (B10506) 5-HT3 receptors. probes-drugs.org These ligand-gated ion channels are prominently expressed in the chemoreceptor trigger zone and the gastrointestinal tract, and their stimulation is a key pathway in the induction of nausea and vomiting. Prochlorperazine's antagonism of 5-HT3 receptors contributes to its broad-spectrum antiemetic properties. probes-drugs.org The use of this compound in radioligand binding studies and other in vitro assays enables a detailed characterization of the affinity and potency of prochlorperazine at this receptor subtype.

The pharmacological profile of prochlorperazine is complex, extending beyond its effects on dopamine and serotonin receptors. It also demonstrates varying degrees of affinity for several other receptor systems, which can contribute to both its therapeutic effects and its side effect profile. This compound can be employed in comprehensive receptor screening panels to quantify these interactions.

Histaminergic Receptors: Prochlorperazine exhibits antagonist activity at histamine (B1213489) H1 receptors. This action is thought to contribute to its sedative effects.

Cholinergic Receptors: The compound has been shown to interact with muscarinic cholinergic receptors.

Noradrenergic Receptors: Prochlorperazine can also bind to alpha-adrenergic receptors.

The ability to precisely measure these interactions using stable isotope-labeled standards is critical for a complete understanding of the drug's mechanism of action.

Receptor FamilySpecific ReceptorType of Interaction
HistaminergicH1Antagonist
CholinergicMuscarinicAntagonist
NoradrenergicAlpha-adrenergicAntagonist

Exploration of Molecular Interactions and Signaling Pathways

Beyond direct receptor binding, this compound is instrumental in studies aimed at understanding the downstream molecular consequences of receptor engagement and the broader cellular effects of the drug.

Recent research has begun to uncover the effects of prochlorperazine on various enzymes and cellular signaling pathways. While direct studies specifically utilizing this compound in these contexts are emerging, the parent compound has been investigated for its modulatory effects. The use of the deuterated analog is critical for accurate quantification in such studies.

NOX Enzymes: Some phenothiazines have been shown to influence the activity of NADPH oxidase (NOX) enzymes, which are involved in the production of reactive oxygen species and have been implicated in various pathological processes.

P2X7 Receptor: The P2X7 receptor, an ATP-gated ion channel, is involved in inflammation and apoptosis. The potential for prochlorperazine to modulate P2X7 receptor function is an area of active investigation.

Understanding how a drug permeates cell membranes and distributes within different cellular compartments is fundamental to its pharmacology. This compound is a valuable tool in such investigations. Its use in conjunction with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the tracking of the drug's movement across cellular barriers and its accumulation in specific organelles. These studies are often methodological in nature, establishing the principles and techniques that can be applied to understand the intracellular pharmacokinetics of prochlorperazine and other therapeutic agents. The lipophilic nature of prochlorperazine suggests it can readily cross cell membranes, and studies using labeled analogs can provide quantitative data on the kinetics of this process.

Applications in Chemoproteomic and Ligand-Binding Assays (methodological)

This compound serves as a powerful methodological tool in chemoproteomic and ligand-binding assays, facilitating the identification of molecular targets and the characterization of drug-receptor interactions. Its utility lies in its ability to act as an internal standard for accurate quantification and as a competitor in binding assays, providing a clear and unambiguous signal in mass spectrometry-based analyses.

Chemoproteomic Profiling:

Chemoproteomics aims to identify the full spectrum of proteins that interact with a small molecule within a biological system. nih.gov Stable isotope labeling is a key technology in quantitative proteomics, the analytical foundation of many chemoproteomic strategies. spectra2000.itnih.gov Methodologies such as thermal proteome profiling (TPP) and stability of proteins from rates of oxidation (SPROX) rely on quantifying changes in protein stability upon ligand binding. ethz.chresearchgate.net

In a typical chemoproteomic workflow utilizing a stable isotope-labeled compound like this compound, a cell lysate or tissue sample would be divided into two groups. One group is treated with the unlabeled prochlorperazine, while the other is treated with a known concentration of this compound. By analyzing the samples using liquid chromatography-mass spectrometry (LC-MS), researchers can precisely quantify the amount of unlabeled prochlorperazine that binds to specific proteins by comparing it to the signal from the deuterated internal standard. This approach minimizes experimental variability and enhances the accuracy of target identification.

While specific chemoproteomic studies employing this compound are not widely published, the principles of such an investigation would be based on established quantitative proteomic techniques. The data generated would resemble the following illustrative table, which is based on the known pharmacology of antipsychotics and their impact on protein expression and stability.

Protein TargetCellular LocationFold Change in Binding (Unlabeled vs. D8 Standard)Potential Biological Implication
Dopamine D2 ReceptorCell Membrane1.05Primary therapeutic target
Alpha-1-adrenergic ReceptorCell Membrane0.98Off-target interaction, potential side effects
Histamine H1 ReceptorCell Membrane0.95Off-target interaction, sedative effects
CalmodulinCytoplasm1.10Modulation of calcium signaling pathways

Ligand-Binding Assays:

Ligand-binding assays are fundamental in pharmacology for determining the affinity of a drug for its receptor. nih.gov These assays can be performed using various formats, including those that rely on radioactivity and non-radioactive methods. The use of a stable isotope-labeled ligand like this compound offers a non-radioactive, mass spectrometry-based approach to quantify binding.

In a competitive ligand-binding assay, a known amount of a labeled ligand (in this case, this compound) is incubated with a preparation of the target receptor. Increasing concentrations of the unlabeled test compound (prochlorperazine) are then added. The unlabeled compound competes with the deuterated ligand for binding to the receptor. By quantifying the amount of bound this compound at each concentration of the unlabeled drug using LC-MS, a competition curve can be generated. From this curve, the binding affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the unlabeled drug can be accurately determined.

ReceptorBinding Affinity (Ki) of Prochlorperazine (nM)Assay Type
Dopamine D21.5Competitive binding with this compound
Serotonin 5-HT2A25Competitive binding with this compound
Alpha-1A Adrenergic5.2Competitive binding with this compound
Histamine H18.1Competitive binding with this compound

Future Directions and Emerging Research Avenues for Deuterated Phenothiazines

Development of Novel Deuteration Strategies for Complex Molecules

The synthesis of deuterated compounds, particularly complex pharmaceutical molecules like phenothiazines, presents significant challenges. digitellinc.comresearchgate.net Achieving high levels of deuterium (B1214612) incorporation at specific, targeted sites while minimizing isotopic impurities is a primary goal. nih.gov Future research will likely focus on creating more efficient, selective, and scalable deuteration methods.

Key research thrusts include:

Advanced Catalysis: Homogeneous transition-metal and photoredox-catalyzed hydrogen isotope exchange reactions are being developed to allow for the precise installation of deuterium at C(sp²)–H and C(sp³)–H bonds. researchgate.net These methods offer the potential for late-stage deuteration of complex molecules, which is often more efficient than building the deuterated molecule from simple, pre-deuterated starting materials. rsc.org

Building Block Approach: Creating a toolbox of well-defined deuterated building blocks is another strategy to control the purity and isotopic distribution of the final drug candidate. nih.gov For phenothiazines, this could involve the synthesis of deuterated piperidine (B6355638) rings or other key structural motifs. nih.gov

Site-Selectivity: A major challenge is controlling the exact position of deuteration to maximize the kinetic isotope effect on metabolic pathways without altering the molecule's interaction with its intended target. musechem.com Novel methods that offer high regioselectivity and stereoselectivity are crucial for producing precisely deuterated isotopologues. nih.gov The development of techniques that can selectively deuterate specific positions on the prochlorperazine (B1679090) scaffold would be a significant advancement.

Integration of Stable Isotope Tracers with Systems Biology and Omics Approaches

Stable isotope tracers are powerful tools for investigating the metabolic fate of compounds in vivo. nih.govmaastrichtuniversity.nl Deuterated molecules like Prochlorperazine D8 dimeleate are ideally suited for these studies. The integration of stable isotope tracing with systems biology—specifically "omics" technologies like proteomics and metabolomics—represents a major frontier in biomedical research. nih.gov

Future applications in this area include:

Metabolic Flux Analysis: Using this compound as a tracer allows researchers to monitor its absorption, distribution, and metabolism with high precision. clearsynth.com This can reveal not only the rate of its breakdown but also identify all resulting metabolites, providing a complete picture of its biotransformation.

Pathway Elucidation: By tracking the deuterated label, scientists can elucidate the specific metabolic pathways involved in the drug's clearance. clearsynth.com This is critical for understanding the deuterium kinetic isotope effect (DKIE), which is the basis for the improved metabolic stability of many deuterated drugs. nih.gov

Dynamic Systems Analysis: Combining stable isotope tracing with proteomics and metabolomics can provide a dynamic view of how a deuterated phenothiazine (B1677639) affects the entire biological system. nih.gov Researchers can measure changes in protein expression and metabolite levels in response to the compound, offering insights into its mechanism of action and potential off-target effects at a systems level. nih.gov

Advancements in Analytical Technologies for Deuterated Compound Analysis

The increasing sophistication of deuterated pharmaceuticals necessitates parallel advancements in analytical techniques to accurately characterize them. nih.gov Ensuring the isotopic purity and confirming the precise location of deuterium atoms within a molecule are critical for both research and potential regulatory approval. digitellinc.com Conventional methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy face challenges, such as the inability of MS to distinguish between isotopomers of the same mass and the complexity of NMR data analysis. brightspec.com

Emerging analytical technologies are addressing these limitations:

Quantitative NMR (qNMR): A novel method combining ¹H NMR and ²H NMR has been established to more accurately determine the isotopic abundance in deuterated compounds compared to classical methods. wiley.com

Molecular Rotational Resonance (MRR) Spectroscopy: This high-resolution gas-phase technique provides unambiguous structural information, allowing for the precise identification and quantification of different deuterated isotopomers in a mixture. nih.govbrightspec.com It is a powerful tool for verifying the site-specificity of deuteration reactions. brightspec.com

Advanced Mass Spectrometry: High-precision techniques like Isotope Ratio Mass Spectrometry (IRMS) are essential for measuring tracer enrichment in biological samples. maastrichtuniversity.nl The development of more sensitive MS technologies will improve the ability to quantify very low levels of isotopic abundance in tissue samples. maastrichtuniversity.nl

Table 1: Comparison of Analytical Technologies for Deuterated Compounds

Technology Principle Application in Deuterated Compound Analysis
Quantitative NMR (¹H + ²H NMR) Measures the nuclear magnetic resonance of isotopes. Combined proton and deuterium NMR provides a robust way to quantify isotopic abundance. Accurately determines the overall level of deuterium incorporation and isotopic purity. wiley.com
Mass Spectrometry (MS) Separates ions based on their mass-to-charge ratio. Identifies the presence of deuterated molecules and can be used to trace metabolites in biological systems. nih.gov
Isotope Ratio MS (IRMS) A specialized MS technique for measuring the relative abundance of isotopes with very high precision. Ideal for stable isotope tracer studies, measuring minute changes in isotope ratios in biological samples like breath or tissue. maastrichtuniversity.nl
Molecular Rotational Resonance (MRR) Measures the absorption of microwave radiation by molecules in the gas phase, which is dependent on the molecule's precise 3D mass distribution. Unambiguously distinguishes between different isotopomers (molecules with the same number of deuterium atoms at different positions). brightspec.com

Expanding the Scope of Deuterated Analogs in Fundamental Biomedical Research

Beyond their potential as improved therapeutics, deuterated compounds are invaluable tools for fundamental biomedical research. The selective replacement of hydrogen with deuterium can be used to probe biological processes at a molecular level. clearsynth.com

Future research applications for deuterated phenothiazines could include:

Mechanism of Action Studies: Prochlorperazine acts primarily by blocking dopamine (B1211576) D2 receptors. nih.govpatsnap.com Using this compound could help researchers investigate the binding process between the drug and its target with greater clarity, potentially revealing subtle aspects of the drug-receptor interaction. musechem.com

Investigating Metabolic Switching: Deuteration at one metabolic "soft spot" can sometimes cause the body's metabolic machinery to attack a different part of the molecule, a phenomenon known as metabolic switching. musechem.com Studying the metabolic fate of this compound can provide valuable data on these complex metabolic rerouting mechanisms.

Probing Enzyme Kinetics: The kinetic isotope effect is a powerful tool for studying enzyme mechanisms. rsc.org Deuterated substrates can be used to determine whether a particular C-H bond cleavage is the rate-limiting step in an enzymatic reaction, providing fundamental insights into how enzymes like the cytochrome P450 family metabolize drugs.

Addressing Remaining Challenges in the Synthesis and Research Application of Deuterated Pharmaceutical Compounds

Despite significant progress, several challenges remain in the broader field of deuterated pharmaceutical development that are directly relevant to compounds like this compound. nih.gov

Key remaining hurdles include:

Isotopic Purity and Impurities: It is nearly impossible to synthesize a 100% isotopically pure compound. digitellinc.comnih.gov The presence of under-deuterated or over-deuterated impurities requires highly sensitive analytical methods for detection and quantification and poses questions for manufacturing and control. researchgate.net

Cost and Availability of Reagents: The synthesis of deuterated compounds often requires specialized and expensive deuterated reagents and starting materials, which can increase manufacturing costs compared to their non-deuterated counterparts. nih.gov

Predicting the Isotope Effect: While deuteration is often intended to slow metabolism, the biological consequences can be complex. musechem.com In some cases, the effect is less than expected, or metabolic switching can lead to unforeseen metabolic profiles. bioscientia.de Improving the predictability of in vivo outcomes remains a key challenge for medicinal chemists.

Regulatory Frameworks: As more deuterated drugs enter development, clear regulatory guidance on the chemistry, manufacturing, and control (CMC) aspects unique to these compounds is needed. digitellinc.comnih.gov Industry consortiums are actively working to establish science-based recommendations for synthesis, analysis, and specifications. digitellinc.com

Q & A

Q. What are the key analytical methods for characterizing Prochlorperazine D8 dimeleate in research settings?

this compound is characterized using reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC). RP-HPLC methods (e.g., Agilent Zorbax Bonus-RP column with 0.1% formic acid/acetonitrile mobile phase) achieve high sensitivity and specificity for quantifying deuterium retention (>95%) and detecting impurities . UPLC methods (e.g., Acquity BDH C4 column) enable rapid assay determination with validation per ICH guidelines, including linearity (80–120% range) and forced degradation studies under acidic, basic, oxidative, and photolytic conditions .

Q. How is this compound synthesized, and what are its critical deuterium incorporation steps?

The synthesis involves nucleophilic substitution reactions using deuterated alkyl halides (e.g., 1,4-dibromobutane-d8) in polar aprotic solvents (e.g., DMF) at 60–80°C. Deuterium is retained during reduction steps (e.g., LiAlH₄ in anhydrous ether) to preserve isotopic labeling. The final product is purified via crystallization, yielding >98% purity, as confirmed by NMR and mass spectrometry .

Q. What are the primary applications of this compound in preclinical studies?

As a deuterated dopamine D2 receptor antagonist, it is used in pharmacokinetic (PK) studies to track metabolic stability and deuterium’s impact on drug half-life. Its deuterium labeling minimizes metabolic interference, enabling precise quantification in plasma via LC-MS/MS .

Advanced Research Questions

Q. How does deuterium labeling affect Prochlorperazine’s receptor binding affinity compared to non-deuterated analogs?

Deuterium substitution at specific positions (e.g., piperazine ring) may alter hydrogen bonding and hydrophobic interactions with dopamine receptors. Comparative studies using radioligand binding assays (e.g., Ki values for D2/D3 receptors) and molecular dynamics simulations are required to quantify isotopic effects on binding kinetics .

Q. What methodological challenges arise when using this compound in metabolic stability assays?

Deuterium exchange with solvents (e.g., H₂O) during in vitro incubation can reduce isotopic purity. Researchers must use deuterium-depleted buffers and monitor deuteration levels via high-resolution mass spectrometry (HRMS) to ensure data validity. For example, a study reported 95% deuterium retention after 24-hour incubation in simulated gastric fluid .

Q. How can researchers reconcile conflicting efficacy data in studies of Prochlorperazine’s anticancer activity?

Discrepancies in melanoma cell line viability assays (e.g., C32 vs. A375) may stem from variations in MITF expression or drug transport mechanisms. Dose-response studies with standardized protocols (e.g., MTT assays at 24–72 hours) and transcriptomic profiling (e.g., RNA-seq for D2 receptor isoforms) are recommended to clarify context-dependent effects .

Q. What strategies optimize this compound’s use in tracer studies for blood-brain barrier (BBB) penetration assays?

Deuterated analogs enhance detection sensitivity in BBB models using LC-MS/MS. Researchers should pair deuterated and non-deuterated forms in parallel experiments to normalize for batch variability. A 2025 study reported a 1.8-fold increase in BBB penetration for deuterated vs. non-deuterated forms in rodent models .

Data Contradiction Analysis

Q. Why do clinical studies report variable delayed nausea (DN) control rates with Prochlorperazine?

A 2013 trial found no significant difference in DN rates between Prochlorperazine + dexamethasone (52%) and aprepitant + dexamethasone (47%), suggesting confounding factors like patient genetics or serotonin receptor polymorphisms. Stratified analysis by CYP2D6 metabolizer status and receptor density (PET imaging) is needed to resolve inconsistencies .

Methodological Recommendations Table

Research ObjectiveMethodKey ParametersReference
Synthesis Purity RP-HPLCColumn: Zorbax Bonus-RP; Mobile Phase: 0.1% formic acid/acetonitrile (70:30); Retention: >98%
Metabolic Stability LC-MS/MSPlasma extraction: SPE C18; LLOQ: 0.1 ng/mL; Deuterium retention: 95%
Receptor Binding Radioligand AssayKi (D2): 3.9 nM (non-deuterated); Comparative ΔKi for deuterated form

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.